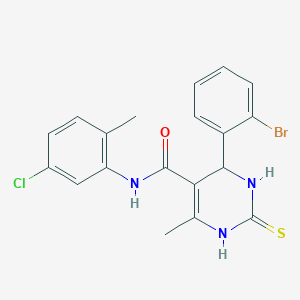

![molecular formula C18H22O3 B5155171 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a member of the family of alkylphenol ethoxylates, which are widely used in industrial and consumer products, including detergents, plastics, and cosmetics. BMB is synthesized through a complex chemical process that involves several steps, as discussed in the following section.

Mechanism of Action

The mechanism of action of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with estrogen receptors, which are located in the nucleus of cells and regulate gene expression. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene binds to these receptors and activates the transcription of estrogen-responsive genes, leading to a range of physiological effects. These effects include the promotion of cell proliferation, differentiation, and survival, as well as the regulation of reproductive and immune functions.

Biochemical and Physiological Effects

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have a range of biochemical and physiological effects in various organisms. In fish, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to disrupt the endocrine system, leading to the feminization of male fish and the inhibition of sperm production. In amphibians, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to cause developmental abnormalities, such as reduced growth and increased mortality. In mammals, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have estrogenic effects, including the stimulation of breast cancer cell growth.

Advantages and Limitations for Lab Experiments

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has several advantages for use in lab experiments, including its high purity, good solubility, and reproducibility. However, there are also limitations to its use, including its potential toxicity and environmental impact, as well as the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, including studies on its potential as an environmental estrogen and its effects on the endocrine system of aquatic organisms. Other areas of research could include the development of new methods for synthesizing 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, the investigation of its interactions with other chemicals and environmental factors, and the development of new therapeutic applications for this compound. Overall, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene represents a promising area of research for scientists interested in the effects of environmental estrogens and their impact on human and environmental health.

Synthesis Methods

The synthesis of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves the reaction of 4-methylphenol with ethylene oxide to form 4-tert-butylphenol ethoxylate, which is then reacted with butyl bromide to produce 4-(4-butoxyphenyl)-2-tert-butylphenol. This intermediate is further reacted with sodium methoxide to form 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene. The overall yield of this process is approximately 50%, with high purity and good reproducibility.

Scientific Research Applications

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been used in several scientific research applications, including studies on the mechanism of action of environmental estrogens, which are compounds that mimic the effects of natural estrogen hormones. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to bind to estrogen receptors and activate estrogen-responsive genes, indicating its potential as an environmental estrogen. Other studies have investigated the effects of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene on the growth and development of aquatic organisms, such as fish and amphibians, which are sensitive to environmental estrogens.

properties

IUPAC Name |

1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-15-9-11-16(12-10-15)20-13-5-6-14-21-18-8-4-3-7-17(18)19-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAOMLKKHMNDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-[4-(4-methylphenoxy)butoxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isoquinolinylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5155124.png)

![1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5155128.png)

![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)

![3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5155141.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5155149.png)

![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)

amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)

![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)

![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)

![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)